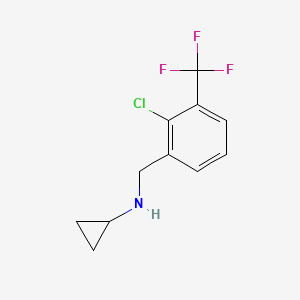

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine

Description

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine is a secondary amine featuring a benzyl group substituted with chlorine at the 2-position and a trifluoromethyl (CF₃) group at the 3-position, linked to a cyclopropylamine moiety. For example, brominated intermediates (e.g., 2-bromo-3-phenoxypropyl amines) reacted with cyclopropyl-amine under reflux with reagents like tetrabutylammonium fluoride (TBAF) or tetraethylammonium chloride (TEAC) . The presence of chlorine and CF₃ groups confers distinct electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in medicinal chemistry .

Properties

IUPAC Name |

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N/c12-10-7(6-16-8-4-5-8)2-1-3-9(10)11(13,14)15/h1-3,8,16H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDKNLDFWAMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186305 | |

| Record name | 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-33-4 | |

| Record name | 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625437-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine typically involves the reaction of (2-Chloro-3-trifluoromethyl-benzyl) chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or toluene.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like water or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique chemical structure. Key areas of research include:

- Antimicrobial Properties: Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This is attributed to improved membrane permeability and interaction with biological targets .

- Anticancer Activity: Research indicates that derivatives of trifluoromethyl-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmaceutical Development

The incorporation of the trifluoromethyl group has been linked to increased potency in several FDA-approved drugs. The structural modifications provided by this group can enhance target selectivity and metabolic stability, making it a valuable component in drug design .

Organic Synthesis

In organic chemistry, (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine serves as an important intermediate for synthesizing more complex organic molecules. Its applications include:

- Synthesis of Specialty Chemicals: It is utilized in producing specialty chemicals with specific functional properties, contributing to advancements in agrochemicals and materials science .

- Modular Synthesis Techniques: Recent advancements in synthetic methodologies, such as metallaphotoredox catalysis, allow for the efficient incorporation of trifluoromethyl groups into aliphatic amines, expanding the scope of possible derivatives for medicinal research .

Case Study: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of trifluoromethyl-substituted amines, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of various trifluoromethyl-containing compounds against resistant bacterial strains. The findings demonstrated that the compound exhibited notable activity against Gram-positive bacteria, highlighting its potential for developing new antibiotics.

Mechanism of Action

The mechanism of action of (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl (CF₃) vs.

- Positional Effects : The 2-Cl/3-CF₃ substitution pattern creates steric hindrance that may influence receptor binding compared to 3-Cl derivatives (e.g., (3-Chlorobenzyl)cyclopropylamine) .

Biological Activity

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a chlorinated benzyl moiety and a cyclopropyl amine structure, which contribute to its unique pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable component in drug design.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with trifluoromethyl groups often show enhanced potency against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspase pathways, leading to programmed cell death. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing biological activity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Apoptosis via caspase activation |

| U-937 | 2.84 | Induction of apoptotic pathways |

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds indicate that the position and nature of substituents significantly influence biological activity. For instance, the introduction of a trifluoromethyl group at the para position has been shown to enhance inhibitory effects on serotonin uptake by up to six-fold compared to non-fluorinated analogs .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines, including MDA-MB-231 and HCT-116. The compound demonstrated potent cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that it effectively arrested the cell cycle at the G1 phase, further supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. Results showed that it inhibited bacterial growth with an MIC value significantly lower than many traditional antibiotics, suggesting its potential as a new therapeutic option in combating antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.